Cas no 4839-60-5 (Chrysophanein)

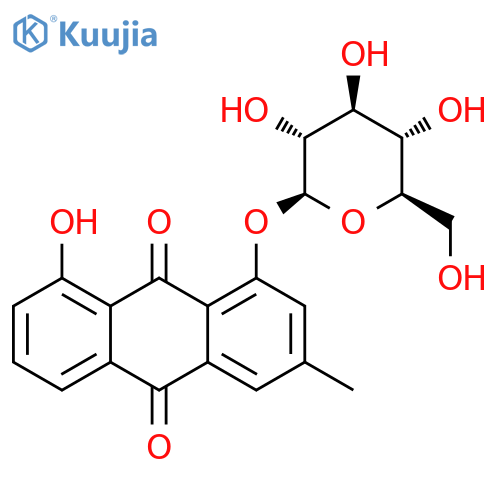

Chrysophanein structure

Chrysophanein 化学的及び物理的性質

名前と識別子

-

- Chrysophanol 1-glucoside

- Chrysophanol 1-O-beta-D-glucopyranoside

- Chrysophanol-1-O-β-D- glucoside

- Chrysophanein

- Chrysophanol 1-o-glucoside

- Chrysophanol-1-O-beta-D-glucoside

- 8-hydroxy-3-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione

- FT-0775683

- CHEBI:191585

- DTXSID301317562

- HY-N4151

- Chrysophanein;Chrysophanol-1-

- 8-hydroxy-3-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione

- CHEMBL112709

- 4839-60-5

- MS-27237

- ChrysophaneinChrysophanol-1-beta-D-glucopyranoside

- Chrysophanein;Chrysophanol-1--D-glucopyranoside

- AKOS030573568

- CS-0032242

- F17663

- A-D-glucopyranoside

- 8-hydroxy-3-methyl-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}anthracene-9,10-dione

- 8-hydroxy-3-methyl-1-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyanthracene-9,10-dione

- DA-51885

-

- インチ: 1S/C21H20O9/c1-8-5-10-15(18(26)14-9(16(10)24)3-2-4-11(14)23)12(6-8)29-21-20(28)19(27)17(25)13(7-22)30-21/h2-6,13,17,19-23,25,27-28H,7H2,1H3/t13-,17-,19+,20-,21-/m1/s1

- InChIKey: QKPDYSSHOSPOKH-JNHRPPPUSA-N

- ほほえんだ: O1[C@]([H])([C@@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])O[H])O[H])O[H])O[H])OC1=C([H])C(C([H])([H])[H])=C([H])C2C(C3C([H])=C([H])C([H])=C(C=3C(C1=2)=O)O[H])=O

計算された属性

- せいみつぶんしりょう: 416.110732g/mol

- ひょうめんでんか: 0

- XLogP3: 1.3

- 水素結合ドナー数: 5

- 水素結合受容体数: 9

- 回転可能化学結合数: 3

- どういたいしつりょう: 416.110732g/mol

- 単一同位体質量: 416.110732g/mol

- 水素結合トポロジー分子極性表面積: 154Ų

- 重原子数: 30

- 複雑さ: 669

- 同位体原子数: 0

- 原子立体中心数の決定: 5

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 416.4

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.596±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 245-246 ºC

- ふってん: 765.8±60.0 °C at 760 mmHg

- フラッシュポイント: 273.7±26.4 °C

- ようかいど: Insuluble (1.5E-3 g/L) (25 ºC),

- PSA: 153.75000

- LogP: -0.34530

- じょうきあつ: 0.0±2.7 mmHg at 25°C

Chrysophanein セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外して(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が続くなら+p 2393医療アドバイス/ケアを求めるなら

- セキュリティの説明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある

- ちょぞうじょうけん:説明書で推奨されている条件で製品を保管してください

Chrysophanein 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1234456-5mg |

Chrysophanein |

4839-60-5 | 98% | 5mg |

$310 | 2024-06-06 | |

| TargetMol Chemicals | TN1492-1 mL * 10 mM (in DMSO) |

Chrysophanein |

4839-60-5 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 3610 | 2023-09-15 | |

| MedChemExpress | HY-N4151-1mg |

Chrysophanein |

4839-60-5 | 98.94% | 1mg |

¥2476 | 2024-04-18 | |

| MedChemExpress | HY-N4151-10mg |

Chrysophanein |

4839-60-5 | 98.94% | 10mg |

¥7200 | 2024-04-18 | |

| MedChemExpress | HY-N4151-5mg |

Chrysophanein |

4839-60-5 | 98.94% | 5mg |

¥3950 | 2024-04-18 | |

| 1PlusChem | 1P00DI36-1mg |

Chrysophanein |

4839-60-5 | 98% | 1mg |

$379.00 | 2024-05-01 | |

| A2B Chem LLC | AG29170-10mg |

Chrysophanein;Chrysophanol-1-β-D-glucopyranoside |

4839-60-5 | 98% | 10mg |

$985.00 | 2024-04-19 | |

| TargetMol Chemicals | TN1492-10mg |

Chrysophanein |

4839-60-5 | 10mg |

¥ 1970 | 2024-07-20 | ||

| TargetMol Chemicals | TN1492-1 ml * 10 mm |

Chrysophanein |

4839-60-5 | 1 ml * 10 mm |

¥ 3580 | 2024-07-20 | ||

| eNovation Chemicals LLC | Y1234456-10mg |

Chrysophanein |

4839-60-5 | 98% | 10mg |

$465 | 2025-03-20 |

推奨される供給者

Amadis Chemical Company Limited

(CAS:4839-60-5)Chrysophanein

清らかである:99%

はかる:1g

価格 ($):1672.0